Hexaphenyldisilane

Thermal Stability Decomposition Kinetics Pyrolysis

Researchers requiring solution-phase silyl radical characterization face a critical constraint: only specific disilane precursors yield directly observable radicals. Hexaphenyldisilane (Si₂Ph₆, CAS 1450-23-3) is the established photolytic precursor for triphenylsilyl radicals (Ph₃Si•) observable by EPR spectroscopy - a capability not replicable with hexaalkyldisilanes or Group 14 analogs. • Enables direct EPR observation of Ph₃Si• in fluid solution via photolysis. • First-order Si-Si cleavage with published Arrhenius parameters (ln k = 25.60 - 44,700/RT min⁻¹) for predictable kinetic modeling over 465-511 °C. • ≥97% purity (GC), white crystalline solid. Moisture-sensitive; store under inert gas at room temperature.

Molecular Formula C36H30Si2
Molecular Weight 518.8 g/mol
CAS No. 1450-23-3
Cat. No. B072473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexaphenyldisilane
CAS1450-23-3
Molecular FormulaC36H30Si2
Molecular Weight518.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C36H30Si2/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H
InChIKeyZMHATUZXFSOVSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexaphenyldisilane Procurement & Characterization


Hexaphenyldisilane (Si₂Ph₆, C₃₆H₃₀Si₂, MW 518.8) is a symmetric hexaorganodisilane featuring an Si–Si bond surrounded by six phenyl groups [1]. Its crystal structure has been determined from synchrotron powder diffraction data, confirming an orthorhombic P2₁2₁2₁ space group with unit cell dimensions a = 20.2889(8) Å, b = 16.9602(7) Å, c = 8.5506(4) Å [1]. Thermodynamic characterization reveals a molar heat capacity Cp of 604(6) J mol⁻¹ K⁻¹ at 298.15 K and the absence of any phase transition in the 2–400 K range [1]. The compound is a white crystalline solid with a melting point of 358–360 °C and a predicted boiling point of 578.0±23.0 °C at 760 mmHg [2]. This fully phenylated disilane serves as a precursor for triphenylsilyl radical generation and as a starting material for organosilicon derivatives via Si–Si bond cleavage.

Silyl radical precursor for EPR and photochemical studies
Organosilicon building block via Si–Si bond cleavage
Crystallographically characterized; high thermal stability (mp 358–360 °C)

Hexaphenyldisilane Substitution Risks


Hexaorganodisilanes are not functionally interchangeable despite sharing the Si–Si disilane backbone. The nature of the organic substituents dictates fundamentally different physicochemical properties, thermal decomposition pathways, photochemical behavior, and electronic structure. Substituting hexaphenyldisilane with hexamethyldisilane, for instance, replaces the π-delocalization across Si–C(phenyl) bonds with σ-only methyl groups, eliminating the low-lying π* transitions characteristic of the phenylated system [1]. Alkyl-substituted disilanes also exhibit distinct Si–Si bond strengths and vibrational force constants compared to their phenyl counterparts, directly impacting bond cleavage energetics [2]. Even among aryl disilanes, thermal decomposition kinetics vary markedly—hexaphenyldisilane decomposes via a first-order process, while lower phenyl silanes (di- and triphenylsilane) follow second-order pathways [3]. These intrinsic differences render cross-substitution scientifically invalid for applications requiring defined radical generation kinetics, specific thermal stability profiles, or predictable electronic properties.

Electronic Structure
Phenyl π-delocalization absent in alkyl disilanes; photochemical and redox behavior may not transfer
Decomposition Kinetics
First-order Si–Si homolysis vs. second-order disproportionation; kinetic models may not apply interchangeably
Si–Si Bond Strength
Higher force constant in phenyl disilane shifts bond cleavage energetics relative to methyl analog

Hexaphenyldisilane Comparative Performance Evidence


Thermal Decomposition: First-Order vs. Second-Order Kinetics

Hexaphenyldisilane (V) undergoes thermal decomposition via a first-order process (ln k = 25.60 − 44,700/RT min⁻¹) over the temperature range 465–511 °C [1]. In contrast, triphenylsilane (II) and diphenylsilane (III) decompose via second-order kinetics with substantially different Arrhenius parameters: II exhibits ln k = 49.76 − 70,100/RT L mol⁻¹ min⁻¹ (459–505 °C); III exhibits ln k = 44.99 − 55,800/RT L mol⁻¹ min⁻¹ (383–419 °C) [1]. The reaction order difference (first-order for V vs. second-order for II/III) indicates fundamentally distinct rate-determining steps in the thermal decomposition mechanism.

Thermal Decomposition Kinetics
Head-to-head
First-order (hexaphenyl) vs. second-order (triphenyl/diphenyl)
Target: first-order, Ea 44.7 kcal/mol Comparator: second-order, Ea 70.1/55.8 kcal/mol
Reaction order governs homolysis pathway; select for first-order Si–Si activation
Arrhenius parameters reported; validate in target system
Thermal Stability Decomposition Kinetics Pyrolysis

Triphenylsilyl Radicals by Photolysis: EPR Observation

Direct photolysis of hexaphenyldisilane in fluid solution yields triphenylsilyl radicals (Ph₃Si•), which were observed by EPR spectroscopy for the first time under these conditions [1]. The isotropic hyperfine coupling constant for ²⁹Si in the triphenylsilyl radical was determined, from which an electron density of 0.52 on the silicon atom was calculated [1]. The observed electron spin polarization was interpreted in terms of a triplet mechanism (TM), and the ²⁹Si isotope signal was additionally detected [1]. Photolysis of hexaphenyldigermane under identical conditions yielded the corresponding triphenylgermyl radical; however, the triphenylstannyl radical from hexaphenyldistannane was not observable within the 80 ns time resolution of the EPR system [1].

Radical Observability by EPR
Head-to-head
Ph₃Si• detected; Ph₃Sn• not observed
Si electron density: 0.52 Sn analog: below ~80 ns resolution
Reported as precursor for solution-phase silyl radical EPR characterization
Fluid photolysis; triplet mechanism polarization
Photochemistry Radical Generation EPR Spectroscopy

Si–Si Bond Force Constant: Phenyl vs. Methyl Substituents

Comparative vibrational spectroscopic analysis of hexamethyldisilane (Me₃Si–SiMe₃) and hexaphenyldisilane (Ph₃Si–SiPh₃) reveals a significantly higher Si–Si bond force constant for the phenyl-substituted disilane [1]. The Raman and infrared spectra of both compounds, along with the mixed methyl-phenyl derivative (CH₃)₃Si–Si(C₆H₅)₃, were systematically measured and force constants calculated [1]. The Si–Si stretching force constant f(Si–Si) for hexaphenyldisilane was determined to be approximately 2.2 mdyn/Å, compared to approximately 1.7 mdyn/Å for hexamethyldisilane [1].

Si–Si Force Constant
Head-to-head
≈2.2 mdyn/Å
Hexaphenyldisilane Hexamethyldisilane ≈1.7 mdyn/Å
~29% higher bond strength; may influence thermal stability
Raman/IR determination; reported comparison
Vibrational Spectroscopy Bond Strength Force Constants

π-Delocalization Across Si–C(phenyl) Bonds

Core excitation spectroscopy (Si 1s and Si 2p) of hexaphenyldisilane reveals low-lying transitions that are completely absent in hexamethyldisilane [1]. These transitions are assigned to (Si 1s⁻¹, π*Si–Ph) and (Si 2p⁻¹, π*Si–Ph) states in which the core-excited electron is delocalized across the Si–C(phenyl) bond into the π* orbitals of the phenyl ring [1]. Comparison of the Si 1s and Si 2p spectra of Ph₃Si–X and Me₃Si–X species demonstrates that these low-lying transitions occur exclusively in the Ph₃Si–X species [1]. Extended Hückel and ab initio molecular orbital calculations support the π-delocalization interpretation [1].

Si–C(phenyl) π-Delocalization
Head-to-head
Low-lying π* transitions present
Core excitation spectroscopy (Si 1s/2p)
Unique electronic structure from phenyl π-interaction; absent in methyl analog
Synchrotron; supported by MO calculations
Electronic Structure Core Excitation Spectroscopy π-Delocalization

Ionization Energy: Phenyl vs. Methyl Silanes

The ionization energy (IE) of hexaphenyldisilane has been experimentally determined by electron impact (EI) mass spectrometry as 8.16 ± 0.15 eV [1]. This value provides a quantitative benchmark for the energy required to remove an electron from the highest occupied molecular orbital of this fully phenylated disilane. For comparison, the IE of hexamethyldisilane (Me₃Si–SiMe₃) has been reported as approximately 8.7 eV, and tetramethylsilane (Me₄Si) as approximately 9.8 eV [2].

Ionization Energy
Cross-study comparable
8.16 ± 0.15 eV
Hexamethyldisilane ≈8.7 eV; Me₄Si ≈9.8 eV
Lower IE reflects phenyl electron-donating and π-delocalization effects
Electron impact MS; cross-study comparison
Ionization Energy Mass Spectrometry Electronic Properties

Hexaphenyldisilane Application Scenarios


Photochemical Generation of Triphenylsilyl Radicals

Hexaphenyldisilane is the preferred precursor for generating directly observable triphenylsilyl radicals in fluid solution via photolysis, as demonstrated by the first EPR observation of Ph₃Si• using this compound [1]. The electron density on silicon (0.52) derived from the ²⁹Si hyperfine coupling constant provides a quantitative basis for spin density calculations and mechanistic interpretation [1]. Researchers requiring solution-phase silyl radical characterization should procure hexaphenyldisilane rather than hexaphenyldigermane or hexaphenyldistannane, as the stannyl radical is not observable under identical conditions [1].

First-Order Si–Si Homolysis for Thermal Studies

For pyrolysis studies where first-order Si–Si bond cleavage is mechanistically required, hexaphenyldisilane is the appropriate selection over lower phenyl silanes such as triphenylsilane or diphenylsilane, which decompose via second-order disproportionation pathways [1]. The established Arrhenius parameters (ln k = 25.60 − 44,700/RT min⁻¹) enable predictable kinetic modeling of thermal activation processes over the 465–511 °C range [1].

Catalytic Hydrogenation to Hexacyclohexyldisilane

Hexaphenyldisilane serves as a precursor for hexacyclohexyldisilane via hydrogenation over Raney nickel catalyst (W-6), yielding the cyclohexyl-substituted disilane in 41% yield [1]. This transformation, which also proceeds for hexaphenyldisiloxane (56% yield) and triphenylsilanol (84% yield), provides a route to fully saturated cycloaliphatic disilanes that cannot be accessed via methyl-substituted disilane precursors [1].

Electronic Structure: Si–C(phenyl) π-Delocalization

Hexaphenyldisilane is uniquely suited for investigations of Si–C(phenyl) π-delocalization phenomena via core excitation spectroscopy [1]. The compound exhibits low-lying (Si core⁻¹, π*Si–Ph) transitions that are entirely absent in hexamethyldisilane, making it the definitive reference compound for studying π-interactions across silicon-aryl bonds [1]. Procurement of hexaphenyldisilane rather than hexamethyldisilane is essential for any spectroscopic or computational study of phenyl-mediated electronic effects in disilane systems [1].

Application
Selection Property
Validation Focus
Photochemical silyl radical generation
Radical observability by EPR in fluid solution
Spin density calculation; mechanistic interpretation
First-order Si–Si homolysis studies
Thermal decomposition reaction order
Arrhenius modeling; pathway verification
Catalytic hydrogenation precursor
Reactivity under hydrogenation conditions
Yield and selectivity assessment
Si–C phenyl π-delocalization studies
Presence of low-lying π* transitions
Core excitation spectroscopy; molecular orbital analysis

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